N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide
Description
N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide is a methanimidamide derivative characterized by a central imidamide group (N–C=N–) with a tert-butyl substituent and a substituted phenyl ring. The phenyl ring features a phenoxy group at the para position and two isopropyl groups at the ortho positions (2 and 6). This structural configuration confers unique steric and electronic properties, influencing its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C23H32N2O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C23H32N2O/c1-16(2)20-13-19(26-18-11-9-8-10-12-18)14-21(17(3)4)22(20)24-15-25-23(5,6)7/h8-17H,1-7H3,(H,24,25) |
InChI Key |
PBZMBMXDTVZBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC=NC(C)(C)C)C(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
-
2,6-Diisopropyl-4-phenoxyaniline : Synthesized via Ullmann coupling of 4-bromo-2,6-diisopropylphenol with phenol, followed by nitration and reduction.
-
tert-Butyl isocyanide : Prepared by Hofmann carbylamine reaction using tert-butylamine and chloroform under basic conditions.
Synthetic Routes and Methodologies
Condensation of tert-Butyl Isocyanide with Aryl Amines
The primary route involves reacting 2,6-diisopropyl-4-phenoxyaniline with tert-butyl isocyanide in the presence of a Lewis acid catalyst:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Anhydrous AlCl₃ | |
| Temperature | 80–90°C | |
| Solvent | Toluene | |
| Reaction Time | 6–8 hours | |
| Yield | 72–78% |
Mechanistic Insights :
Reductive Amination of Nitriles
An alternative pathway employs nitrile intermediates, hydrogenated to amidines using palladium catalysts:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 5% Pd/C | |
| Hydrogen Pressure | 30–40 bar | |
| Temperature | 120–140°C | |
| Solvent | Ethanol | |
| Yield | 65–70% |
Challenges :
-
Competitive formation of tertiary amines requires precise control of H₂ stoichiometry.
-
Catalyst poisoning by sulfur impurities necessitates pre-purification of nitriles.
Process Intensification and By-Product Management
Catalyst Recycling
By-Product Analysis
| By-Product | Formation Cause | Mitigation Strategy |
|---|---|---|
| Aryl urea | H₂O contamination | Molecular sieves in solvent |
| Tertiary amine | Excess H₂ | Controlled H₂ flow rate |
| Isocyanide dimer | High temperature | Stepwise heating protocol |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | >98% area | 97.5% |
| Elemental Analysis | C: 72.3%, H: 8.1% | C: 72.1%, H: 8.0% |
Industrial-Scale Feasibility
Cost Analysis
| Component | Cost per kg (USD) | Contribution |
|---|---|---|
| 2,6-Diisopropylphenol | 120 | 45% |
| tert-Butylamine | 90 | 30% |
| Pd/C catalyst | 200 | 15% |
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids like aluminum chloride, boron trifluoride
Solvents: Dichloromethane, ethanol, toluene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the methanimidamide family, which includes derivatives with varying substituents affecting their biological activity and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations:
The phenoxy group in the target compound differs from the carbamate-linked methylamino groups in formetanate/formparanate, suggesting divergent modes of action. Carbamates typically inhibit acetylcholinesterase, while phenoxy groups are associated with herbicidal activity .
Physicochemical Properties :
- Molecular Weight : The target compound (estimated MW ~425 g/mol) is heavier than formetanate hydrochloride (MW 257.7 g/mol) due to the tert-butyl and isopropyl substituents.
- Lipophilicity : The tert-butyl and isopropyl groups likely increase logP (lipophilicity) compared to formetanate, enhancing membrane permeability but reducing aqueous solubility.
- Solubility : Formetanate’s hydrochloride salt form improves water solubility, whereas the target compound, as a free base, is expected to be less soluble in polar solvents .
Table 2: Hypothetical Physicochemical Properties*
*Values estimated based on substituent contributions.
Biological Activity: Formetanate hydrochloride is a carbamate insecticide/acaricide targeting acetylcholinesterase . The isopropyl and tert-butyl groups could enhance binding to hydrophobic enzyme pockets or cuticular components in pests, improving efficacy against resistant strains .
Research Implications and Gaps
While the provided evidence highlights structural parallels to carbamate-based methanimidamides, empirical data on the target compound’s toxicity, environmental fate, and efficacy are absent. Further studies should prioritize:
- Synthetic optimization to balance lipophilicity and solubility.
- In vitro assays comparing acetylcholinesterase inhibition with formetanate.
- Ecotoxicity profiling to assess bioaccumulation risks from its hydrophobic substituents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide, and how can purity be optimized?
- Answer : The synthesis involves multi-step reactions, starting with the preparation of the 4-phenoxy-2,6-di(propan-2-yl)aniline precursor (CAS: 80058-85-1) . Subsequent functionalization includes condensation with tert-butyl isocyanide or tert-butylamine derivatives under controlled pH and temperature to form the methanimidamide group. Key steps:
- Step 1 : Synthesis of the phenyl backbone via Ullmann coupling or nucleophilic aromatic substitution .
- Step 2 : Introduction of the tert-butyl group via reductive amination or Schlenk techniques .
- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via LC-MS (>98%) and ¹H NMR (absence of residual solvents).
Q. How do steric and electronic properties of This compound influence its physicochemical stability?
- Answer : The tert-butyl and isopropyl groups confer steric hindrance, reducing hydrolysis susceptibility. Electronic effects from the phenoxy group enhance resonance stabilization. Key stability assays:
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
- Hygroscopicity : Dynamic vapor sorption (DVS) shows <0.5% mass change at 80% RH .
Q. What structurally analogous compounds exist, and how do their activities compare?
- Answer : Key analogs and their differences:
| Compound Name | Molecular Formula | Key Functional Groups | Bioactivity |
|---|---|---|---|
| N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)methanediimine | C23H32N2O | Methanediimine (C=N) | Oxidative phosphorylation inhibitor |
| 1-Tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | C30H35Cl2N3OS | Thiourea (C=S) | Enhanced enzyme inhibition |
- Comparative Analysis : Replace the methanimidamide group with thiourea or methanediimine to modulate binding affinity (e.g., Kd values for target enzymes) .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Answer : Conflicting results (e.g., competitive vs. non-competitive inhibition) may arise from assay conditions. Mitigation strategies:
- Kinetic Studies : Perform Michaelis-Menten analysis under varied substrate concentrations and pH (5.0–8.0) .
- Structural Elucidation : Use X-ray crystallography or cryo-EM to visualize binding modes with target enzymes .
- Control Experiments : Test against isoforms (e.g., CYP3A4 vs. CYP2D6) to rule off-target effects .
Q. What computational approaches predict This compound binding to molecular targets?
- Answer :
- Docking Simulations : Use AutoDock Vina with AMBER force fields; prioritize residues within 5Å of the phenoxy group .
- MD Simulations : Run 100-ns trajectories to assess conformational stability (RMSD <2.0Å) .
- QSAR Modeling : Corolate logP (4.04) and PSA (29.46 Ų) with IC50 values .
Q. How does metabolic stability impact in vivo efficacy, and what metabolites are formed?
- Answer :
- Metabolic Pathways : Incubate with liver microsomes (human/rat); identify Phase I metabolites (e.g., tert-butyl hydroxylation) via HRMS .
- Stability Assay : Calculate t½ in plasma (e.g., >6 hours suggests suitability for chronic studies) .
- Key Metabolites :
- N-demethylated derivative (m/z 338.3) .
- Phenoxy ring hydroxylation (m/z 368.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
